3-(4-fluoro-3-methylphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
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Description
3-(4-fluoro-3-methylphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H23FN2O3 and its molecular weight is 346.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the importance of fluoro and methoxy substituted compounds in developing treatments for diseases such as gastric carcinoma. The process involves substitution at specific positions to improve enzyme potency and selectivity, with one analogue demonstrating complete tumor stasis in preclinical models, leading to its advancement into clinical trials (Schroeder et al., 2009).
Antioxidant and Anticancer Activities
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, were synthesized and their antioxidant activities were assessed, showing some derivatives with higher activity than ascorbic acid. Additionally, these compounds exhibited anticancer activity against specific cancer cell lines, demonstrating the potential of such structures in developing therapeutic agents (Tumosienė et al., 2020).
Neurokinin-1 Receptor Antagonism
- A study on a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the development of compounds with significant efficacy in preclinical tests relevant to emesis and depression. This highlights the chemical versatility and therapeutic potential of compounds with specific substitutions (Harrison et al., 2001).
Fluorescent Properties and Charge-Transfer Absorption
- The synthesis and investigation of a thiazole-conjugated pyridinium complex for solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties demonstrate the applicability of such compounds in photophysical studies. The absorption and emission characteristics depend on the solvent and the presence of specific anions, opening avenues for the development of sensitive analytical and diagnostic tools (Li et al., 2009).
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-13-10-15(4-6-17(13)20)5-7-18(23)21-8-9-22-14(2)11-16(25-3)12-19(22)24/h4,6,10-12H,5,7-9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDSLZLUMPIIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC(=C(C=C2)F)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.